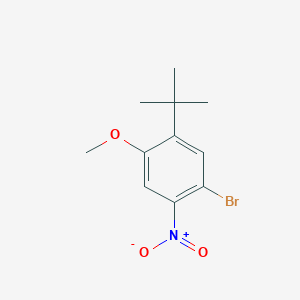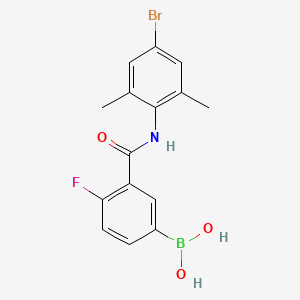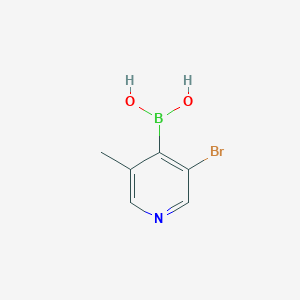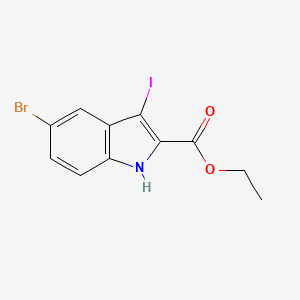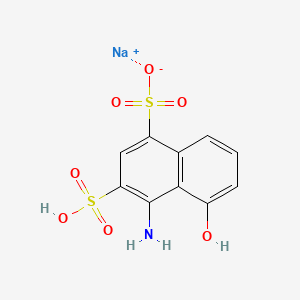
Inhibiteur de CaMKP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Les inhibiteurs de la protéine phosphatase dépendante de la calmoduline et du calcium (CaMKP) sont des composés qui inhibent spécifiquement l'activité de la protéine phosphatase dépendante de la calmoduline et du calcium. Ces inhibiteurs jouent un rôle crucial dans la régulation de divers processus cellulaires en modulant l'activité des protéines kinases dépendantes de la calmoduline et du calcium, qui sont impliquées dans de nombreuses voies de signalisation, en particulier dans les systèmes cardiovasculaire et nerveux .
Applications De Recherche Scientifique
CaMKP inhibitors have a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of the CaMKP Inhibitor is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a multifunctional enzyme and an important nodal signaling molecule in the cardiovascular system, playing a number of roles in Calcium signal transduction pathways that are essential to normal cardiac function .
Mode of Action
The CaMKP Inhibitor works by inhibiting the activity of CaMKII. This inhibition can lead to a decrease in spontaneous Calcium events and CaMKII phosphorylation of RyR2 . This suggests that the oxidized form of CaMKII (ox-CaMKII) is the main driver of arrhythmogenesis in certain models, with any other activation of CaMKII playing a minor role .
Biochemical Pathways
The CaMKP Inhibitor affects the cyclic adenosine monophosphate (cAMP) pathway. cAMP is a second messenger that has pleiotropic effects on various biological functions, including those in malignant cells . The downstream effectors of cAMP include cAMP-dependent protein kinase (PKA), exchange protein activated by cAMP (EPAC), and ion channels . cAMP can activate PKA or EPAC and promote cancer cell growth, but it can also inhibit cell proliferation and survival in a context- and cancer type-dependent manner .
Result of Action
The inhibition of CaMKP can have various molecular and cellular effects. For instance, in the context of diabetic cardiomyopathy, CaMKII inhibition has been shown to prevent cardiac dysfunction, including contractile dysfunction, heart failure with preserved ejection fraction, and arrhythmogenesis .
Action Environment
The action of the CaMKP Inhibitor can be influenced by various environmental factors. For example, the tumor microenvironment, which involves extracellular matrix, cancer-associated fibroblasts, tumor-infiltrating immune cells, and angiogenesis, plays a critical role in tumor progression . These cells can release cytokines and growth factors that either stimulate or inhibit cAMP production within the tumor microenvironment . This suggests that the efficacy and stability of the CaMKP Inhibitor could be influenced by these environmental factors.
Analyse Biochimique
Biochemical Properties
The CaMKP Inhibitor interacts with various enzymes and proteins, particularly the Ser/Thr protein. It functions by inhibiting the activity of CaMKP, which is a type of Ser/Thr protein . The nature of these interactions involves the removal of oxidized protein (CaMK) from the system .
Cellular Effects
The CaMKP Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting CaMKP mediated phospho-CaMKI hydrolysis . This inhibition does not affect the levels of protein phosphoric acid 2C (PP2C) and calcineurin (CaN) .
Molecular Mechanism
At the molecular level, the CaMKP Inhibitor exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . It acts as a competitive substrate inhibitor of POPX2 (Ca2+/CaMKP) and the POPX1 (nuclear isoform CaMKP-N), exhibiting little activity against PP2B/CaN and PP2C .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse des inhibiteurs de CaMKP implique généralement la formation d'une structure d'acide amino-naphtol sulfoniqueLes conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir la formation correcte du produit souhaité .
Méthodes de production industrielle : La production industrielle des inhibiteurs de CaMKP implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend des étapes telles que la purification par cristallisation ou chromatographie pour obtenir le produit final avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions : Les inhibiteurs de CaMKP subissent principalement des réactions de substitution en raison de la présence de groupes sulfoniques et aminés réactifs. Ces réactions peuvent être facilitées par divers réactifs dans des conditions contrôlées .
Réactifs et conditions courantes :
Réactions de substitution : Impliquent généralement des réactifs tels que l'hydroxyde de sodium ou d'autres bases pour faciliter la substitution des groupes fonctionnels.
Réactions d'oxydation et de réduction : Ces inhibiteurs peuvent également subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes que les réactions de substitution.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la structure d'acide amino-naphtol sulfonique, qui conservent l'activité inhibitrice contre la protéine phosphatase dépendante de la calmoduline et du calcium .
4. Applications de la recherche scientifique
Les inhibiteurs de CaMKP ont une large gamme d'applications dans la recherche scientifique :
Médecine : Agents thérapeutiques potentiels pour le traitement des maladies cardiovasculaires, du diabète et d'autres affections où les protéines kinases dépendantes de la calmoduline et du calcium sont impliquées
5. Mécanisme d'action
Les inhibiteurs de CaMKP exercent leurs effets en se liant de manière compétitive au site actif de la protéine phosphatase dépendante de la calmoduline et du calcium, empêchant ainsi la déphosphorylation des protéines cibles. Cette inhibition perturbe les voies de signalisation régulées par les protéines kinases dépendantes de la calmoduline et du calcium, conduisant à des réponses cellulaires modifiées .
Composés similaires :
Inhibiteurs de la protéine kinase II dépendante de la calmoduline et du calcium : Ces inhibiteurs ciblent une kinase différente mais ont des effets régulateurs similaires sur les voies de signalisation du calcium.
Inhibiteurs de la phosphodiestérase : Ces composés modulent également la signalisation intracellulaire en affectant les niveaux d'adénosine monophosphate cyclique.
Unicité : Les inhibiteurs de CaMKP sont uniques dans leur ciblage spécifique de la protéine phosphatase dépendante de la calmoduline et du calcium, ce qui en fait des outils précieux pour l'étude et la modulation des voies de signalisation dépendantes du calcium. Leur spécificité et leur efficacité dans l'inhibition de cette phosphatase particulière les distinguent des autres inhibiteurs de kinases .
Comparaison Avec Des Composés Similaires
Calcium/calmodulin-dependent protein kinase II inhibitors: These inhibitors target a different kinase but have similar regulatory effects on calcium signaling pathways.
Phosphodiesterase inhibitors: These compounds also modulate intracellular signaling by affecting cyclic adenosine monophosphate levels.
Uniqueness: CaMKP inhibitors are unique in their specific targeting of calcium/calmodulin-dependent protein kinase phosphatase, making them valuable tools for studying and modulating calcium-dependent signaling pathways. Their specificity and effectiveness in inhibiting this particular phosphatase set them apart from other kinase inhibitors .
Propriétés
Numéro CAS |
52789-62-5 |
|---|---|
Formule moléculaire |
C10H10NNaO8S2 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
sodium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C10H9NO7S2.Na.H2O/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1 |
Clé InChI |
CSERVTGXEOFISN-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.O.[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)


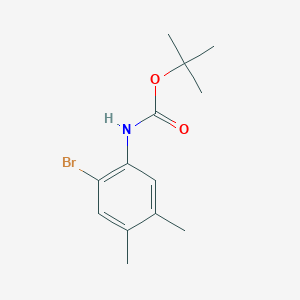
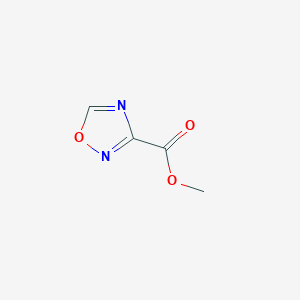
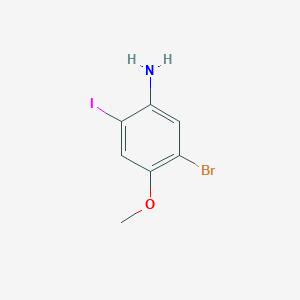
![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)

